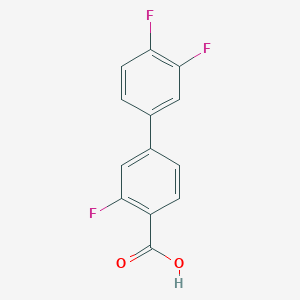

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROQRVRKULCUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681240 | |

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179174-66-3 | |

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 505082-86-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 2',3',4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid , a fluorinated biphenyl carboxylic acid with significant potential as a versatile building block in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their drug development endeavors.

Compound Identification and Properties

2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid , also known by its synonym 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid , is a polysubstituted aromatic carboxylic acid. The presence of three fluorine atoms across the biphenyl system creates a unique electronic and conformational landscape, making it an attractive scaffold for medicinal chemistry.

| Property | Value |

| CAS Number | 505082-86-0 |

| IUPAC Name | 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid |

| Synonym | 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid |

| Molecular Formula | C₁₃H₇F₃O₂ |

| Molecular Weight | 252.19 g/mol |

| Appearance | Off-white to white solid (predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

The Strategic Importance of Fluorination in Biphenyl Carboxylic Acids for Drug Discovery

The biphenyl carboxylic acid motif is a privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of fluorine atoms, as seen in 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, offers several strategic advantages for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the in vivo half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group, which in turn affects the molecule's ionization state at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl core. This conformational restriction can pre-organize the molecule for optimal binding to its biological target.

Synthesis of 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid

The most versatile and widely employed method for the synthesis of unsymmetrical biaryls, including fluorinated biphenyl carboxylic acids, is the Suzuki-Miyaura cross-coupling reaction .[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

For the synthesis of 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, a logical and efficient approach involves the coupling of (2,4-difluorophenyl)boronic acid with a suitably substituted 2-fluoro-4-halobenzoic acid derivative .

Caption: General workflow for the synthesis of 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

2-Fluoro-4-bromobenzoic acid

-

(2,4-Difluorophenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

-

Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄])

-

Solvent system (e.g., a mixture of Toluene and Water, or 1,4-Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzoic acid (1.0 equivalent), (2,4-difluorophenyl)boronic acid (1.1 to 1.5 equivalents), and the chosen base (2.0 to 3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent system to the flask. To this suspension, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically an off-white or pale-yellow solid.

-

Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons. The coupling patterns will be complex due to fluorine-proton coupling.

-

¹⁹F NMR is crucial for confirming the presence and positions of the three fluorine atoms, with distinct chemical shifts expected for each.

-

¹³C NMR will reveal the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Applications in Drug Development

While specific biological activity data for 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is not widely published in the public domain, its structural features suggest its utility as a key intermediate in the synthesis of a variety of potential therapeutic agents. Biphenyl carboxylic acid derivatives have been investigated for a wide range of biological activities, including but not limited to:

-

Anti-inflammatory Agents: As inhibitors of enzymes such as cyclooxygenase (COX).

-

Anticancer Agents: By targeting various signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Agents: As novel scaffolds for the development of antibiotics and antifungals.[2]

-

Cardiovascular Drugs: For conditions such as hypertension and hyperlipidemia.

The unique substitution pattern of 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid provides a valuable starting point for structure-activity relationship (SAR) studies, allowing medicinal chemists to explore the impact of this specific fluorination pattern on biological activity.

Safety and Handling

As with all laboratory chemicals, 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 505082-86-0) is a valuable and synthetically accessible building block for drug discovery and development. Its trifluorinated biphenyl scaffold offers a unique combination of properties that can be leveraged to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to serve as a valuable resource for researchers at the forefront of pharmaceutical innovation.

References

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

-

ResearchGate. (2025). Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved January 19, 2026, from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 19, 2026, from [Link]

-

PubMed. (2017). 1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.

-

ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

- Google Patents. (n.d.). Production of biphenyl carboxylic acid compounds.

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

-

Googleapis.com. (n.d.). United States Patent (19). Retrieved January 19, 2026, from [Link]

-

SciELO México. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Pharmaceutical compositions.

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... Retrieved January 19, 2026, from [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). 2,4-Difluorophenylboronic Acid CAS 144025-03-6. Retrieved January 19, 2026, from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved January 19, 2026, from [Link]

-

2a biotech. (n.d.). Products. Retrieved January 19, 2026, from [Link]

Sources

Physicochemical properties of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and altered electronic properties. The biaryl scaffold, a privileged structure in medicinal chemistry, when combined with fluorine substitution, gives rise to molecules with significant potential. 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid (CAS No. 886498-69-9) is a prime example of such a molecule, representing a valuable building block for advanced pharmaceutical intermediates and specialized polymers.

This guide provides a comprehensive analysis of the core physicochemical properties of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid. As experimental data for this specific compound is not extensively documented in public literature, this document integrates data from structurally analogous compounds with established scientific principles to provide reliable predictions and characterization methodologies. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. The importance of fluorinated benzoic acids is also highlighted by their use as highly sensitive chemical tracers in hydrological and geothermal applications, underscoring their stability and detectability.[1][2][3]

Chemical Identity and Molecular Structure

Correctly identifying a compound is the first step in any rigorous scientific investigation. The key identifiers for 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid are summarized below.

| Identifier | Value |

| IUPAC Name | 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid |

| CAS Number | 886498-69-9 |

| Molecular Formula | C₁₃H₇F₃O₂ |

| Molecular Weight | 272.19 g/mol |

The molecule's two-dimensional structure, featuring a biphenyl core with three fluorine substituents and a carboxylic acid group, dictates its chemical behavior and physical properties.

Caption: 2D Structure of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid.

Core Physicochemical Properties

The interplay between the lipophilic biaryl system, the polar carboxylic acid group, and the strongly electronegative fluorine atoms defines the physicochemical profile of this compound. The following table summarizes its key properties, combining predicted values with comparative data from analogous structures.

| Property | Value / Expected Profile | Rationale & Comparative Insights |

| Physical State | White to off-white crystalline solid. | Aromatic carboxylic acids with this molecular weight are typically crystalline solids at room temperature. |

| Melting Point | Data not available. Expected to be >150 °C. | The rigid biphenyl structure and potential for intermolecular hydrogen bonding via the carboxylic acid group suggest a high melting point. For comparison, 4-fluorobenzoic acid melts at 182-184 °C.[4][5] |

| Acidity (pKa) | Data not available. Predicted to be < 4.0. | The three electron-withdrawing fluorine atoms (-I effect) will increase the acidity of the carboxylic acid proton compared to benzoic acid (pKa ≈ 4.2) and 4-fluorobenzoic acid (pKa ≈ 4.15).[6][7] Computational DFT models are effective for predicting pKa values for such compounds.[8] |

| Solubility | Water: Very slightly soluble. Organic Solvents: Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). | The large, nonpolar biaryl structure limits aqueous solubility. The carboxylic acid group allows for solubility in polar organic solvents. This profile is typical for similar aromatic acids.[4][5][9] |

| LogP | Data not available. Predicted to be in the range of 3.0-4.0. | The two phenyl rings contribute significantly to lipophilicity. A similar compound, 4-(4-Fluorophenyl)-3-fluorobenzoic acid, has a computed LogP of 3.33.[10] |

Spectroscopic & Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and structure of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm) resulting from hydrogen-hydrogen and hydrogen-fluorine coupling. The carboxylic acid proton will appear as a broad singlet at a downfield shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR : The spectrum will display 13 distinct signals for the carbon atoms, with their chemical shifts influenced by the attached fluorine atoms (C-F coupling is observable).

-

¹⁹F NMR : This is a critical technique for this molecule. Three distinct signals are expected, one for each unique fluorine environment, providing definitive confirmation of the substitution pattern.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode would readily detect the deprotonated molecule [M-H]⁻ at m/z 271.19. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands: a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1680-1710 cm⁻¹), and strong C-F stretching vibrations (approx. 1100-1300 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column is the standard method for assessing the purity of fluorinated benzoic acids.[2][11][12] A mobile phase consisting of an acetonitrile/water gradient with an acid modifier (like formic or trifluoroacetic acid) would provide sharp, well-resolved peaks.

Standardized Experimental Protocols

The following protocols describe authoritative, self-validating methods for the experimental determination of the core physicochemical properties.

Protocol 1: Melting Point Determination

-

Principle : The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range.

-

Methodology :

-

Sample Preparation : Finely powder a small amount (2-3 mg) of the dry crystalline sample.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement : Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Protocol 2: pKa Determination by Potentiometric Titration

-

Principle : The pKa is determined by titrating a weak acid with a strong base and monitoring the pH. The pH at the half-equivalence point, where half of the acid has been neutralized, is equal to the pKa.

-

Methodology :

-

Solution Preparation : Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a known volume (e.g., 50 mL).

-

Titration Setup : Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis : Plot the pH versus the volume of NaOH added. Determine the equivalence point from the steepest part of the curve (or its first derivative). The volume of NaOH at the half-equivalence point is then used to find the corresponding pH on the curve, which equals the pKa.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Safety and Handling

-

Hazard Classification : Assumed to be an irritant. May cause skin, eye, and respiratory system irritation.[4][5] Harmful if swallowed.

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Skin and Body Protection : Wear a lab coat and ensure exposed skin is covered.

-

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid creating dust.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is a structurally complex and synthetically valuable compound. While direct experimental data on its physicochemical properties are sparse, a robust profile can be predicted based on established chemical principles and comparison with related molecules. It is expected to be a high-melting crystalline solid with low aqueous solubility and an acidic pKa lower than that of benzoic acid. Its identity and purity can be unequivocally established through a combination of modern analytical techniques, including NMR, MS, and HPLC. The standardized protocols provided herein offer a clear pathway for the experimental validation of these properties, ensuring the generation of reliable and reproducible data critical for its application in research and development.

References

- BenchChem. (2025). Analytical methods to distinguish between fluorinated benzoic acid isomers.

-

Kumar, A., Mishra, S., & Bhardwaj, N. K. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(2), 269-284. Available from: [Link]

-

ChemBK. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

- Grokipedia. (n.d.). 4-Fluorobenzoic acid.

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. Available from: [Link]

-

ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF. Retrieved from [Link]

- Solubility of Things. (n.d.). 4-Fluorobenzoic acid.

-

Stenutz. (n.d.). 4-fluorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-fluorobenzoic acid. Retrieved from [Link]

-

Rondanini, S., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH. Available from: [Link]

-

ResearchGate. (n.d.). pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Fluorophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzoic acid. Retrieved from [Link]

-

Co-Formula. (n.d.). 3-Aminopropyltriethoxysilane Cas 919-30-2 SDS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 4-(3,4-difluorophenyl)-2-fluorobenzoic acid. As a member of the fluorinated biaryl class of compounds, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind experimental choices. A detailed predictive analysis of its spectroscopic signature, including ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, is presented, grounded in data from analogous structures. Furthermore, this guide explores the potential applications of this compound in drug discovery, highlighting the strategic importance of its fluorine substituents.

Introduction: The Significance of Fluorinated Biaryls in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In medicinal chemistry, the judicious use of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The biaryl motif is a privileged scaffold found in numerous pharmaceuticals and functional materials.[4] The combination of these two features in fluorinated biaryl carboxylic acids, such as 4-(3,4-difluorophenyl)-2-fluorobenzoic acid, results in a class of compounds with immense potential for the development of novel therapeutics and advanced materials. This guide will provide a detailed exploration of the synthesis and structural elucidation of this promising molecule.

Synthesis and Purification: A Suzuki-Miyaura Approach

The construction of the biaryl bond in 4-(3,4-difluorophenyl)-2-fluorobenzoic acid is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of the necessary building blocks.[5][6]

Retrosynthetic Strategy

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key precursors: a (3,4-difluorophenyl)boronic acid and a 4-halo-2-fluorobenzoic acid derivative. This approach is illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol for Synthesis

The following protocol describes a reliable method for the synthesis of 4-(3,4-difluorophenyl)-2-fluorobenzoic acid.

Materials and Reagents:

| Reagent | CAS Number | Supplier Example |

| 4-Bromo-2-fluorobenzoic acid | 1006-41-3 | Sigma-Aldrich |

| (3,4-Difluorophenyl)boronic acid | 168267-41-2 | TCI Chemicals |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals |

| Potassium Carbonate (anhydrous) | 584-08-7 | Fisher Scientific |

| 1,4-Dioxane (anhydrous) | 123-91-1 | Acros Organics |

| Water (degassed) | 7732-18-5 | - |

| Diethyl ether | 60-29-7 | J.T. Baker |

| Hydrochloric Acid (2M) | 7647-01-0 | VWR |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

To this mixture, add a degassed 3:1 mixture of 1,4-dioxane and water (sufficient to make the reaction mixture ~0.2 M in the limiting reagent).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with 50 mL of water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of ~2 with 2M hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(3,4-difluorophenyl)-2-fluorobenzoic acid as a white to off-white solid.

Rationale for Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.

-

Base: Potassium carbonate is a crucial component of the catalytic cycle, facilitating the transmetalation step. It is a moderately strong base that is well-tolerated by the carboxylic acid functional group.

-

Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic substrates and the inorganic base, allowing for a homogeneous reaction mixture. Degassing the solvent is essential to prevent the oxidation of the palladium(0) catalyst.

Caption: Workflow for the synthesis of the target molecule.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The presence of three fluorine atoms will result in complex but informative spectra due to heteronuclear coupling.

Predicted NMR Data (in DMSO-d₆):

| Type | Predicted Chemical Shift (ppm) | Multiplicity and Coupling Constants (J in Hz) |

| ¹H NMR | ~13.5 | Broad singlet (COOH) |

| ~8.0 | Doublet of doublets (H ortho to COOH) | |

| ~7.7-7.9 | Multiplets (3H, remaining aromatic protons) | |

| ¹³C NMR | ~165 | Singlet (C=O) |

| ~160 (d, ¹JCF ≈ 250 Hz) | Doublet (C-F) | |

| ~150 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz) | Doublet of doublets (C-F) | |

| ~115-145 | Multiple signals, some appearing as doublets or triplets due to C-F coupling | |

| ¹⁹F NMR | -110 to -115 | Multiplet (F at C2) |

| -135 to -140 | Multiplet (F at C3') | |

| -140 to -145 | Multiplet (F at C4') |

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent molecular ion peak.

-

Expected [M-H]⁻: 251.03 g/mol for C₁₃H₇F₃O₂⁻

The high-resolution mass spectrum should confirm the elemental composition. Fragmentation patterns may include the loss of CO₂ (44 Da) and HF (20 Da).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1100-1300 |

Potential Applications in Drug Discovery

The structural features of 4-(3,4-difluorophenyl)-2-fluorobenzoic acid make it an attractive scaffold for medicinal chemistry programs.

-

Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.[7]

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms will influence the pKa of the carboxylic acid group, which can be critical for receptor binding and pharmacokinetic properties.

-

Conformational Control: The substitution pattern can influence the dihedral angle between the two phenyl rings, which can be important for optimizing the shape complementarity of a molecule with its biological target.

This molecule can serve as a key intermediate for the synthesis of more complex drug candidates, including inhibitors of enzymes such as kinases and proteases, where the biaryl motif is a common feature.

Conclusion

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is a molecule of significant interest due to its trifluorinated biaryl carboxylic acid structure. It can be reliably synthesized using established Suzuki-Miyaura cross-coupling protocols. Its structural features, which can be thoroughly characterized by a combination of spectroscopic methods, make it a valuable building block for the development of new pharmaceuticals and functional materials. The predictive spectroscopic analysis provided in this guide serves as a valuable resource for its identification and characterization in future research and development endeavors.

References

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Available from: [Link]

-

Bedia, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. Available from: [Link]

-

Jadhav, G. R., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21865-21873. Available from: [Link]

-

Supporting Information for various chemical reactions. (n.d.). Available from: [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available from: [Link]

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University.

-

Grokipedia. (n.d.). 4-Fluorobenzoic acid. Available from: [Link]

-

Wikipedia. (2023). 4-Fluorobenzoic acid. Available from: [Link]

-

ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2015). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Journal of Medicinal Chemistry, 58(21), 8359-8386. Available from: [Link]

-

Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Drug Discovery, 4(1), FDD60. Available from: [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Available from: [Link]

-

Daly, A. M., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Journal of Molecular Spectroscopy, 396, 111822. Available from: [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Available from: [Link]

-

PubChem. (n.d.). 4-(3-Fluorophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluorobenzoic acid, 3,5-difluorophenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). 3,4-DIFLUOROBENZOIC ACID FOR SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]

-

The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available from: [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. Available from: [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). p-fluorobenzoic acid, p-nitrophenyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 3. innospk.com [innospk.com]

- 4. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Fluorobenzoic acid(456-22-4) MS [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Fluorobenzoic acid(445-29-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Determining the Solubility of 4-(3,4-Difluorophenyl)-2-fluorobenzoic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid. While specific experimental solubility data for this compound is not widely published, this document outlines the necessary predictive analyses and detailed experimental protocols to empower research teams to generate this critical dataset. Understanding solubility is a cornerstone of successful drug formulation and development, influencing bioavailability, dosage form design, and manufacturing processes.[1][2]

Physicochemical Profile & Solubility Prediction

The molecular structure of an active pharmaceutical ingredient (API) is the primary determinant of its solubility characteristics. A careful analysis of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid's structure allows for informed solvent selection and anticipation of its general solubility behavior.

Molecular Structure: C₁₃H₇F₃O₂

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This functional group is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols) and the possibility of pH-dependent solubility in aqueous systems.

-

Fluorine Substituents (-F): The three fluorine atoms increase the molecule's polarity and can participate in hydrogen bonding as acceptors.

-

Biphenyl Core: The rigid, aromatic biphenyl structure is inherently hydrophobic and will favor solubility in less polar or aromatic solvents.

Predicted Solubility Behavior:

The presence of both a highly polar carboxylic acid group and a large, nonpolar aromatic system suggests a nuanced solubility profile. It is likely to be poorly soluble in highly nonpolar solvents like hexanes and sparingly soluble in water. Its solubility is expected to be most favorable in polar organic solvents that can interact with the carboxylic acid group while also solvating the aromatic rings. Solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) are strong candidates for solubilizing this compound.[1][3] The interplay between the hydrogen-bonding capability of the carboxyl group and the hydrophobicity of the fluorinated biphenyl core makes experimental determination essential.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a solute in a solvent at a given temperature and pressure. It is the most reliable and widely accepted measure for formulation development.[4] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6]

Protocol 2.1: Equilibrium Shake-Flask Method

This method is based on achieving equilibrium between the undissolved solid API and the saturated solution.[4][7]

Materials & Equipment:

-

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid (crystalline solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran, Acetonitrile, Dimethyl Sulfoxide)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid to a series of vials. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment, confirming that equilibrium has been reached with the solid phase.[6]

-

Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[5]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining microscopic particles. Critical Step: Discard the first few drops of the filtrate to prevent errors from potential drug adsorption onto the filter membrane.[6]

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved API. The solubility is then calculated back from the dilution factor.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask method.

High-Throughput Screening: Kinetic Solubility

In early drug discovery, when compound availability is limited, kinetic solubility measurements provide a faster, lower-sample-consumption alternative.[4] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[4][7]

Protocol 3.1: Turbidimetric Method

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense the chosen organic solvents into the wells of a 96-well microplate.

-

Serial Addition: Use a liquid handling robot to add small, precise volumes of the DMSO stock solution into the solvent-containing wells.

-

Turbidity Measurement: After each addition, measure the turbidity (light scattering) of the solution using a plate reader. The point at which a significant increase in turbidity is detected marks the onset of precipitation.

-

Calculation: The kinetic solubility is the concentration of the compound in the well just before precipitation occurred.

Workflow for Turbidimetric Solubility Screening

Caption: High-throughput kinetic solubility screening workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems. This organized presentation is crucial for selecting appropriate solvents for formulation, crystallization, and purification processes.

Table 1: Solubility Data for 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid at 25 °C

| Solvent | Solvent Polarity | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Experimental Data] |

| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Experimental Data] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | Moderately Polar | 6.0 | [Experimental Data] | [Experimental Data] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | [Experimental Data] | [Experimental Data] |

| Toluene | Nonpolar | 2.4 | [Experimental Data] | [Experimental Data] |

| Heptane | Nonpolar | 1.9 | [Experimental Data] | [Experimental Data] |

Conclusion

The solubility of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid in organic solvents is a critical parameter that must be determined experimentally to guide drug development. While predictive analysis of its structure provides a strong rationale for initial solvent selection, the robust and reliable shake-flask method is essential for generating definitive thermodynamic solubility data. For earlier stage assessments, kinetic methods offer a high-throughput alternative. By following the detailed protocols within this guide, researchers can confidently and accurately characterize the solubility profile of this compound, paving the way for informed and successful formulation strategies.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

ChemBK. 4-Fluorobenzoic acid. Available from: [Link]

-

Grokipedia. 4-Fluorobenzoic acid. Available from: [Link]

-

Catalent. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Available from: [Link]

-

CAS Common Chemistry. 4-Fluorobenzoic acid. Available from: [Link]

-

Technobis Crystallization Systems. (2023, June 7). A solubility-based approach to co-crystal screening using the Crystal16. Available from: [Link]

-

Solubility of Things. 4-Fluorobenzoic acid. Available from: [Link]

-

Lonza. Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. Available from: [Link]

-

Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. pharmatutor.org [pharmatutor.org]

- 5. scispace.com [scispace.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Researcher's Guide to Safety Assessment for Novel Compounds: A Case Study of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

Introduction for the Modern Researcher:

In drug discovery and materials science, we frequently synthesize or procure novel chemical entities for which a comprehensive Safety Data Sheet (SDS) has not yet been established. This guide addresses a common and critical challenge: how do we establish safe handling protocols for a compound like 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid in the absence of a formal SDS?

This document is not an SDS. A substance-specific SDS is the gold standard for safety information. Instead, this guide provides a robust framework for researchers, scientists, and drug development professionals to perform a preliminary risk assessment. We will use 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid as a case study to demonstrate how to infer potential hazards, establish prudent handling practices, and design self-validating safety workflows by analyzing its structural motifs and data from closely related analogues. This approach empowers the scientist to operate with a heightened level of informed caution, which is paramount when working at the frontiers of chemical research.

Section 1: Compound Identification and Structural Analysis

Before any handling, a thorough understanding of the molecule's identity and structure is essential.

-

Chemical Name: 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

-

Molecular Formula: C₁₃H₇F₃O₂

-

Structural Motifs of Interest:

-

Benzoic Acid Core: This acidic functional group is a primary driver of chemical reactivity.

-

Fluorine Substitution (x3): The presence of multiple fluorine atoms can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability. Halogenated aromatics can also produce hazardous decomposition products like hydrogen fluoride upon combustion.[1][2]

-

Biaryl System: The linkage of two phenyl rings can introduce conformational considerations.

-

The key takeaway from this initial analysis is that the compound is a halogenated carboxylic acid. This classification immediately suggests potential for skin and eye irritation and dictates specific choices for storage and handling to avoid incompatible materials.

Section 2: Hazard Identification Through Structural Analogy

Without a dedicated toxicological profile, we must infer potential hazards by examining structurally similar compounds for which data is available. The most relevant analogues from public safety databases are 4-fluorobenzoic acid, 2-fluorobenzoic acid, and 3,4-difluorobenzoic acid.

Comparative Hazard Analysis of Analogue Compounds

| Hazard Statement | 4-Fluorobenzoic Acid[1][3][4][5] | 2-Fluorobenzoic Acid[6] | 3,4-Difluorobenzoic Acid[7] | Provisional Assessment for Target Compound |

| H315: Causes skin irritation | Yes | Yes | Yes | Assumed Present |

| H319: Causes serious eye irritation | Yes | Yes | Yes | Assumed Present |

| H335: May cause respiratory irritation | Yes | Yes | Yes | Assumed Present |

Anticipated GHS Hazard Pictograms

Based on the analogue data, the following GHS pictogram should be provisionally associated with 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid.

GHS Pictogram for Irritants

Section 3: Prudent Laboratory Workflow for Novel Compounds

A self-validating system of protocols is essential when handling chemicals with unconfirmed hazard profiles. The following workflow is designed to minimize exposure and validate safety at each step.

Step-by-Step Handling Protocol

-

Pre-Handling Verification:

-

Log the compound in the chemical inventory.

-

Affix a label to the container with the full chemical name, structure, and the provisional GHS pictogram.

-

Confirm that a calibrated safety shower and eyewash station are accessible.[4]

-

-

Engineering Controls:

-

All manipulations involving the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

-

-

Personal Protective Equipment (PPE):

-

Don the minimum required PPE as detailed in Section 4 before entering the lab.

-

-

Weighing and Solution Preparation:

-

Use a disposable weigh boat.

-

To minimize dust, do not scrape the solid. Gently tap the container to transfer the powder.

-

When preparing solutions, add the solvent to the solid slowly to avoid splashing.

-

-

Post-Handling Decontamination:

Workflow Diagram: From Receipt to Disposal

Safe handling workflow for a novel research chemical.

Section 4: Exposure Controls and Personal Protection

Given the assumed skin, eye, and respiratory irritation, a stringent PPE policy is non-negotiable.

Minimum Required PPE

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[8] | Protects against accidental splashes and airborne particles. |

| Hand Protection | Nitrile gloves.[8] | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[8] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |

Respiratory Protection

Under normal conditions where all work is conducted in a fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be available for emergency use.[3][4]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

These measures are synthesized from the recommendations for analogue compounds and represent best practices for chemical irritants.

-

After Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention.[1][9]

-

After Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] If irritation develops or persists, seek medical attention.[9]

-

After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[4] It is critical to seek immediate medical attention from an ophthalmologist.[3]

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[2][3]

Spill Response Workflow

Sources

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. carlroth.com [carlroth.com]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. 对氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

Navigating the Synthesis and Procurement of 4-(3,4-Difluorophenyl)-2-fluorobenzoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Niche Trifluorinated Biphenyl Carboxylic Acid for Advanced Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, the accessibility of novel and structurally precise building blocks is paramount. One such molecule, 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid, also known by its IUPAC name 2',3',4'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid, presents a unique substitution pattern with significant potential for modulating the physicochemical and pharmacological properties of lead compounds. This technical guide provides a comprehensive overview of the commercial availability and a detailed, field-proven methodology for the synthesis of this specialized research chemical.

Commercial Availability: A Landscape of Scarcity and Custom Synthesis

Direct commercial availability of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid (CAS No. 505082-86-0) is currently limited to non-existent from major chemical suppliers. An extensive survey of prominent chemical vendor catalogs reveals a notable absence of this specific trifluorinated biphenyl carboxylic acid isomer. This scarcity underscores the niche character of this compound and necessitates a reliance on custom synthesis services or in-house chemical preparation for researchers requiring it for their work.

Table 1: Commercial Availability of Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid Isomers

| Compound Name | CAS Number | Representative Supplier(s) |

| 2,2',3'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | 1261625-13-1 | 2A Biotech |

| 2',3,5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | 1184513-36-7 | Guidechem |

| 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | 1262006-03-0 | Echemi |

| 3,3',4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | 1179174-66-3 | Guidechem |

| 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | 1184828-51-0 | Guidechem |

It is imperative for researchers to note the precise substitution patterns of these isomers, as the positioning of the fluorine atoms will significantly influence the molecule's electronic and conformational properties, and consequently its biological activity.

De Novo Synthesis: A Practical Guide to Suzuki-Miyaura Cross-Coupling

Given the lack of commercial stock, a reliable synthetic route is essential. The Suzuki-Miyaura cross-coupling reaction stands as the gold standard for the construction of biaryl systems, offering high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Below is a detailed, self-validating protocol for the synthesis of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Retrosynthetic Analysis and Workflow

The synthesis strategy hinges on the palladium-catalyzed cross-coupling of a suitably functionalized boronic acid with a halogenated benzoic acid derivative. The logical disconnection points to (3,4-Difluorophenyl)boronic acid and a dihalogenated benzoic acid, such as 4-bromo-2-fluorobenzoic acid, as the key starting materials.

Caption: Synthetic workflow for 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid.

Detailed Experimental Protocol

Materials and Reagents:

-

(3,4-Difluorophenyl)boronic acid (1.0 eq)

-

4-Bromo-2-fluorobenzoic acid (1.05 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M or 2 M)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3,4-Difluorophenyl)boronic acid, 4-bromo-2-fluorobenzoic acid, and potassium carbonate.

-

Expertise & Experience: Using a slight excess of the bromo-benzoic acid can help to ensure complete consumption of the more valuable boronic acid. The choice of a robust inorganic base like potassium carbonate is crucial for the deprotonation of the boronic acid and the subsequent transmetalation step.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is a critical step to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Trustworthiness: A degassed solvent system is a self-validating measure to ensure the longevity and efficacy of the palladium catalyst throughout the reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 2-3 using hydrochloric acid. This step protonates the carboxylate to the desired carboxylic acid and quenches the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). The organic layers are combined.

-

Expertise & Experience: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, if the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the final product in high purity.

Applications in Drug Discovery

Fluorine-containing molecules are of immense interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, trifluorinated biphenyl carboxylic acids like 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid are valuable scaffolds for several reasons:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid group, which can be critical for salt formation and interaction with biological targets.

-

Enhanced Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity and selectivity.

-

Improved Pharmacokinetic Properties: Strategic fluorination can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life. The lipophilicity can also be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

This particular substitution pattern may be explored in the development of novel inhibitors for a range of therapeutic targets, including kinases, proteases, and protein-protein interactions.

Conclusion

While 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is not a readily available, off-the-shelf chemical, its synthesis is well within the capabilities of a standard organic chemistry laboratory. The Suzuki-Miyaura cross-coupling provides a robust and reliable method for its preparation. For researchers in the pharmaceutical and agrochemical sectors, the unique trifluorination pattern of this molecule offers a compelling tool for the design of next-generation bioactive compounds. The insights and detailed protocol provided in this guide are intended to empower scientists to access this and similar niche chemical entities, thereby accelerating the pace of innovation in their respective fields.

References

-

2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, CAS 505082-86-0. ChemBK. [Link]

-

2,2',3'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, CAS 1261625-13-1. 2A Biotech. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

Sourcing Guide for a Key Medicinal Chemistry Building Block: 4-(3,4-Difluorophenyl)-2-fluorobenzoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biaryl carboxylic acid motif, particularly with strategic fluorine substitution, is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs).

This guide focuses on 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid , a specialized building block of significant interest. Its trifluorinated biphenyl structure offers medicinal chemists a unique combination of steric and electronic properties to probe structure-activity relationships (SAR) and design next-generation therapeutics. The specific arrangement of the fluorine atoms can dictate conformational preferences and create specific interactions within a protein's binding pocket, making it a valuable tool for fine-tuning drug candidates.

Locating and Procuring 4-(3,4-Difluorophenyl)-2-fluorobenzoic Acid

While many fluorinated benzoic acids are readily available, 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is a more specialized reagent. It is not commonly listed as a stock item by major chemical suppliers. Researchers will likely need to acquire this compound through vendors offering custom synthesis services.

When engaging with a custom synthesis provider, it is crucial to specify the exact chemical structure and CAS number to avoid ambiguity with similar isomers.

Key Compound Identifiers:

-

Chemical Name: 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

-

Molecular Formula: C₁₃H₇F₃O₂

-

Molecular Weight: 256.19 g/mol

Initial searches did not yield a specific, consistently cited CAS number for this precise isomer. Researchers should confirm the CAS number with their chosen supplier or through chemical structure databases prior to ordering.

Potential Suppliers & Custom Synthesis Providers

The following table lists reputable suppliers known for their extensive catalogs of building blocks and strong custom synthesis capabilities. While they may not list this compound directly, they are well-equipped to synthesize it upon request.

| Supplier | Headquarters | Key Services | Rationale for Inquiry |

| ChemScene | USA | Custom Synthesis, Process Optimization, Commercial Production | Offers a wide range of fluorinated building blocks and provides clear custom synthesis services.[2] |

| Sigma-Aldrich (Merck) | Germany | Extensive Catalog, Custom Synthesis (Custom Building Blocks) | A leading global supplier with a robust infrastructure for synthesizing novel compounds for research. |

| BOC Sciences | USA | Building Blocks, Custom Synthesis, Process Scale-up | Specializes in providing a diverse array of building blocks and offers flexible batch sizes for custom orders.[] |

| NINGBO INNO PHARMCHEM CO., LTD. | China | Bulk Manufacturing, Custom Synthesis | A key manufacturer and supplier of pharmaceutical intermediates, particularly from primary manufacturing hubs in Asia.[4] |

Scientific Integrity: Synthesis, Validation, and Application

As a senior application scientist, it is imperative to not only source a reagent but to understand its synthesis and ensure its quality. This foundational knowledge prevents costly errors and ensures the reliability of experimental results.

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most logical and widely used method for constructing the biaryl bond in 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This Nobel Prize-winning reaction is favored for its mild conditions and tolerance of a wide variety of functional groups.

The synthesis would involve coupling a boronic acid (or boronic ester) with an aryl halide in the presence of a palladium catalyst and a base.

Caption: Generalized workflow for the synthesis of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid via Suzuki-Miyaura coupling.

Quality Control and Self-Validating Protocols

Upon receiving a synthesized batch of the compound, rigorous quality control is non-negotiable. The following analytical methods form a self-validating system to confirm identity, purity, and structural integrity.

| Analytical Technique | Purpose & Causality |

| ¹H and ¹³C NMR | Confirms the carbon-hydrogen framework and the successful formation of the biaryl bond. The chemical shifts and coupling constants provide definitive structural information. |

| ¹⁹F NMR | Essential for fluorinated compounds. It verifies the presence and specific chemical environment of each of the three fluorine atoms on the aromatic rings. |

| LC-MS | Provides the exact molecular weight of the compound, confirming its elemental composition. The liquid chromatography component also serves as an initial assessment of purity. |

| HPLC | The gold standard for determining the purity of the final compound. An HPLC analysis with a suitable method (e.g., reverse phase) will quantify the percentage of the desired product versus any remaining starting materials or byproducts.[6][7] |

This protocol provides a starting point for developing a robust HPLC method for purity analysis.

-

Standard Preparation: Accurately weigh ~1 mg of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare a dilution series for linearity checks.

-

Sample Preparation: Prepare a sample of the synthesized batch at the same concentration as the primary standard.

-

HPLC Conditions (Starting Point):

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research applications.

Caption: A self-validating quality control workflow for synthesized 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid.

Conclusion

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid represents a highly valuable, albeit specialized, building block for drug discovery and medicinal chemistry. Its acquisition requires a partnership with a reliable custom synthesis supplier. By understanding the likely synthetic route via Suzuki-Miyaura coupling and implementing a rigorous, multi-technique quality control workflow, researchers can confidently incorporate this powerful scaffold into their research programs, ensuring the integrity and reproducibility of their scientific findings.

References

- Vertex AI Search.

- Grokipedia. 4-Fluorobenzoic acid.

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

-

Chem-Impex. 4-Fluorobenzoic acid. Available from: [Link]

- Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.

-

Home Sunshine Pharma. 4-Fluorobenzoic Acid CAS 456-22-4. Available from: [Link]

-

SynZeal. 4-Fluorobenzoic Acid | 456-22-4. Available from: [Link]

-

ResearchGate. Novel synthesis of an [18F]aryl boronic acid ester as a reagent for 18F-labeling via Suzuki coupling. Available from: [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]

-

Royal Society of Chemistry. .

- Benchchem. Application Notes and Protocols for the Synthesis of Ethyl 4-(4-fluorophenyl)

-

SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

-

National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-